molecular formula C14H20ClN3O4S B7050606 N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide

N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide

Cat. No.: B7050606
M. Wt: 361.8 g/mol
InChI Key: SXWSESKEKDPYEQ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenoxy group, an ethyl linker, a methylsulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.

    Ethylation: The intermediate is then reacted with ethylene oxide or a similar ethylating agent to introduce the ethyl linker.

    Piperazine Ring Formation: The ethylated intermediate undergoes a cyclization reaction with piperazine to form the piperazine ring.

    Methylsulfonylation: The piperazine derivative is then treated with a methylsulfonylating agent, such as methylsulfonyl chloride, under basic conditions to introduce the methylsulfonyl group.

    Carboxamide Formation: Finally, the compound is reacted with a suitable carboxylating agent to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenoxy)ethyl]-N-phenylacetamide
  • N-[2-(3-chlorophenoxy)ethyl]cyclopropanamine hydrochloride

Uniqueness

N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(3-chlorophenoxy)ethyl]-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O4S/c1-23(20,21)18-8-6-17(7-9-18)14(19)16-5-10-22-13-4-2-3-12(15)11-13/h2-4,11H,5-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWSESKEKDPYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)NCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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